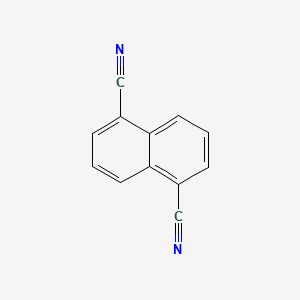

Naphthalene-1,5-dicarbonitrile

Description

Significance within Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene (B1677914), the simplest PAH, consists of two fused benzene (B151609) rings and serves as a fundamental building block for a wide array of chemical derivatives. wikipedia.orgevitachem.comwikipedia.org PAHs are often colorless, white, or pale-yellow solids and are known for their presence in fossil fuels and as byproducts of incomplete combustion. wikipedia.orgroadmaptozero.com

Naphthalene-1,5-dicarbonitrile's significance stems from its identity as a functionalized PAH. The introduction of two cyano (nitrile) groups onto the naphthalene framework dramatically alters its electronic properties, making it a valuable component in materials science and organic synthesis. These nitrile groups are electron-withdrawing, which influences the molecule's reactivity and potential for creating novel materials with tailored characteristics.

Overview of Dicyanonaphthalenes: Isomeric Considerations

The positioning of the two nitrile groups on the naphthalene core gives rise to several isomers, each with unique properties. Besides the 1,5-isomer, other common dicyanonaphthalenes include the 1,4-, 1,8-, 2,3-, and 2,6-isomers. nih.govnih.govnih.gov The spatial arrangement of the nitrile groups in each isomer affects its molecular symmetry, polarity, and crystal packing, which in turn dictates its physical and chemical behavior.

For instance, the difference in properties between isomers can be observed in their melting points, boiling points, and solubility, which are influenced by intermolecular forces like dipole-dipole interactions and hydrogen bonding capabilities. libretexts.org The study of these isomers is crucial for understanding structure-property relationships and for selecting the appropriate isomer for a specific application, such as in the development of organic electronics or functional polymers. researchgate.net

Table 1: Properties of Dicyanonaphthalene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 13554-71-7 | C₁₂H₆N₂ | 178.19 |

| Naphthalene-1,4-dicarbonitrile | Not Available | C₁₂H₆N₂ | 178.19 |

| Naphthalene-1,8-dicarbonitrile | 5690-48-2 | C₁₂H₆N₂ | 178.19 nih.gov |

| Naphthalene-2,3-dicarbonitrile | 22856-30-0 | C₁₂H₆N₂ | 178.19 nih.gov |

| Naphthalene-2,6-dicarbonitrile (B1600231) | 31656-49-2 | C₁₂H₆N₂ | 178.19 |

This table is interactive. Click on the headers to sort the data.

Historical Context of Naphthalene Chemistry Development Relevant to Dicarbonitriles

The journey into the chemistry of naphthalene and its derivatives began in the early 19th century. John Kidd first described the properties and production of naphthalene in 1821, naming it "naphthaline." wikipedia.org Michael Faraday determined its chemical formula in 1826, and the structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

The development of synthetic methods to introduce functional groups onto the naphthalene ring paved the way for the creation of derivatives like dicarbonitriles. Early methods often involved harsh reaction conditions. For example, the synthesis of naphthalene-2,6-dicarbonitrile could be achieved through a high-temperature reaction with phosphorus pentoxide at around 335°C under reduced pressure. Over time, more refined techniques, such as the Sandmeyer reaction, which involves the diazotization of an amino group followed by cyanation, offered more controlled routes to specific isomers. acs.org The ongoing refinement of these synthetic pathways is crucial for producing high-purity dicarbonitriles for advanced research and applications. The synthesis of related compounds, such as naphthalene dicarboxylic acids, often involves the oxidation of dimethylnaphthalenes and provides a parallel history of functionalized naphthalene chemistry. google.com

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDSQRGJJHSKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466462 | |

| Record name | 1,5-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13554-71-7 | |

| Record name | 1,5-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalene 1,5 Dicarbonitrile and Its Derivatives

Direct Cyanation Approaches

Direct cyanation methods involve the introduction of nitrile (cyano) groups directly onto a naphthalene (B1677914) precursor. These strategies are often favored for their step-economy and typically begin with either the parent naphthalene or a di-functionalized derivative, such as a dihalonaphthalene.

Electrophilic Aromatic Substitution Strategies for Dinitriles as Precursors

The direct electrophilic cyanation of an unsubstituted naphthalene ring to install two cyano groups is a challenging and uncommon synthetic route. The primary difficulty arises from the nature of the cyano group itself. As a strong electron-withdrawing group, the first nitrile substituent introduced onto the naphthalene ring deactivates the aromatic system towards further electrophilic attack. This deactivation makes the introduction of a second cyano group under electrophilic conditions significantly more difficult, often requiring harsh reaction conditions that can lead to low yields and side reactions. Consequently, this approach is not a preferred method for the synthesis of naphthalene-1,5-dicarbonitrile.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides a more viable route to this compound. This approach typically starts with a 1,5-dihalonaphthalene, where the halogen atoms act as leaving groups. The reaction with a cyanide salt, such as potassium or sodium cyanide, in a polar aprotic solvent like DMF or DMSO at elevated temperatures, facilitates the displacement of the halides.

A classic example of this type of transformation is the Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgsynarchive.com The reaction proceeds by heating a 1,5-dihalonaphthalene with CuCN, often in a high-boiling polar solvent such as pyridine (B92270) or DMF. organic-chemistry.orgwikipedia.org While effective, this method requires high temperatures and the use of excess copper cyanide can complicate product purification. organic-chemistry.org More modern protocols have been developed that use catalytic amounts of copper, sometimes in combination with additives like L-proline or in ionic liquids to achieve the transformation under milder conditions. thieme-connect.deresearchgate.net

| Precursor | Cyanide Source | Solvent | Temperature | Yield |

| 1,5-Dibromonaphthalene | CuCN | Pyridine/DMF | 150-250°C | Moderate |

| 1,5-Dichloronaphthalene | KCN | DMSO | High | Variable |

| 1,5-Diiodonaphthalene | NaCN/CuI (cat.) | Ionic Liquid | 120-160°C | Good |

Note: This table represents typical conditions for Nucleophilic Aromatic Substitution and Rosenmund-von Braun reactions. Yields are descriptive as they can vary significantly based on specific catalysts and additives used.

Catalytic Cyanation Reactions (e.g., Palladium- or Copper-Mediated)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for synthesizing aryl nitriles. Palladium and copper catalysts are particularly effective for the cyanation of aryl halides. These methods offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to traditional nucleophilic substitution. nih.gov

Palladium-catalyzed cyanation typically involves the reaction of a 1,5-dihalonaphthalene with a cyanide source in the presence of a palladium catalyst and a suitable ligand. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.netnih.gov Zn(CN)₂ is less toxic than alkali metal cyanides and is widely used. nih.govresearchgate.net K₄[Fe(CN)₆] is a non-toxic, inexpensive, and stable alternative cyanide source. organic-chemistry.orgresearchgate.net The choice of ligand, often a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical for the efficiency of the catalytic cycle. researchgate.net

Copper-catalyzed cyanations, which are mechanistically related to the Rosenmund-von Braun reaction, have also been refined to operate under catalytic conditions, offering a more cost-effective alternative to palladium. thieme-connect.de

| Precursor | Cyanide Source | Catalyst System | Solvent | Temperature | Yield |

| 1,5-Dibromonaphthalene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAc | 80-120°C | High |

| 1,5-Dichloronaphthalene | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Dioxane/H₂O | 70-110°C | Good-High |

| 1,5-Dibromonaphthalene | NaCN | CuI / Ligand | Toluene | 110°C | Good |

Note: This table summarizes common catalytic systems for cyanation. Specific ligands, bases, and additives can significantly influence the reaction outcome.

Multi-step Synthesis from Substituted Naphthalene Precursors

Multi-step syntheses allow for the construction of this compound from precursors that already contain functional groups at the 1- and 5-positions. These methods rely on well-established functional group interconversions or on building the naphthalene ring system from acyclic precursors.

Functional Group Interconversions to Dinitrile Moieties

This strategy involves converting existing functional groups on a naphthalene-1,5-disubstituted core into nitrile groups. Two prominent pathways are the Sandmeyer reaction starting from a diamine and the dehydration of a diamide (B1670390).

Sandmeyer Reaction : The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functionalities, including a nitrile. The synthesis of this compound via this route begins with naphthalene-1,5-diamine. wikipedia.org The diamine is first prepared by the reduction of 1,5-dinitronaphthalene (B40199). wikipedia.orggoogle.com The diamine is then subjected to a two-step diazotization-cyanation sequence. In the first step, both amino groups are converted to diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C). In the second step, the resulting bis(diazonium) salt is treated with a solution of copper(I) cyanide, which displaces the diazonio groups to yield this compound.

Dehydration of Dicarboxamides : An alternative route begins with naphthalene-1,5-dicarboxylic acid. The diacid is first converted into naphthalene-1,5-dicarboxamide through standard methods, for example, by conversion to the diacyl chloride followed by reaction with ammonia (B1221849). The resulting primary diamide is then dehydrated to afford the dinitrile. This dehydration is a standard transformation in organic synthesis and can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).

| Precursor | Key Transformation | Reagents | Typical Yield |

| Naphthalene-1,5-diamine | Sandmeyer Reaction | 1. NaNO₂, HCl (aq), 0-5°C; 2. CuCN | Good |

| Naphthalene-1,5-dicarboxylic acid | Amidation then Dehydration | 1. SOCl₂, then NH₃; 2. POCl₃ or P₂O₅, Heat | Moderate-Good |

Domino Reaction Strategies for Highly Functionalized Naphthalenes

Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials. While specific domino reactions leading directly to this compound are not extensively documented, the principles of this methodology can be applied to construct highly functionalized naphthalene cores.

One such strategy involves the reaction of Morita-Baylis-Hillman (MBH) acetates with active methylene (B1212753) compounds. mdpi.comnih.gov This approach has been successfully employed to create highly substituted naphthalenes through a sequence of SN2' displacement, isomerization, and intramolecular SNAr cyclization. mdpi.com For the synthesis of a this compound derivative, one could envision a precursor bearing strategically placed cyano and leaving groups that, under domino reaction conditions, would lead to the desired 1,5-disubstituted naphthalene ring system.

A hypothetical domino approach to a functionalized this compound derivative is presented below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | A suitably substituted benzene (B151609) derivative with an activated alkene and a nucleophile containing a cyano group. | Adduct formation |

| 2 | Intramolecular Cyclization | The intermediate from step 1. | Dihydronaphthalene derivative |

| 3 | Aromatization | The dihydronaphthalene derivative. | Functionalized naphthalene |

| 4 | Introduction of second nitrile group | Further functional group manipulation. | This compound derivative |

Emerging Synthetic Techniques for this compound

Recent advances in synthetic chemistry offer promising new avenues for the synthesis of this compound, including photochemical methods and the application of flow chemistry.

Photochemical Synthesis Routes

Photochemical reactions provide a unique means of activating molecules and forming new bonds. The photocyanation of naphthalene has been studied, and it typically yields 1-cyanonaphthalene as the main product. This reaction proceeds via an electron transfer mechanism from the excited naphthalene to the cyanide ion, followed by radical coupling and rearomatization.

Achieving 1,5-dicyanation through a photochemical approach would be challenging due to the deactivating effect of the first introduced cyano group, which would make the introduction of a second cyano group at the 5-position difficult. However, the use of photosensitizers or specific reaction media could potentially influence the regioselectivity of the second cyanation. Further research in this area could lead to novel photochemical routes to naphthalene dicarbonitriles.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful tool for conducting hazardous reactions in a safe and controlled manner. The synthesis of this compound can potentially involve the Sandmeyer reaction, which converts 1,5-diaminonaphthalene to the corresponding dinitrile via a diazonium salt intermediate. Diazonium salts are notoriously unstable and can be explosive, making their handling in large-scale batch processes problematic.

Flow reactors, with their high surface-area-to-volume ratio and excellent heat and mass transfer capabilities, allow for the in-situ generation and immediate consumption of such hazardous intermediates. sci-hub.se A continuous flow process for the Sandmeyer reaction of 1,5-diaminonaphthalene would involve the sequential mixing of the diamine with a diazotizing agent (e.g., sodium nitrite (B80452) and an acid) and then with a cyanide source (e.g., copper(I) cyanide) in a continuous stream. pharmablock.com

A proposed flow chemistry setup for the synthesis of this compound is outlined below:

| Parameter | Value |

| Reactor Type | Microreactor or tube-in-tube reactor |

| Reactant 1 | 1,5-Diaminonaphthalene in a suitable solvent |

| Reactant 2 | Sodium nitrite in aqueous acid |

| Reactant 3 | Copper(I) cyanide solution |

| Temperature | 0-10 °C for diazotization, 25-50 °C for cyanation |

| Residence Time | < 5 minutes |

| Quenching | Continuous quenching with a suitable reagent |

This approach would significantly enhance the safety and efficiency of the synthesis, making it more amenable to industrial production. sci-hub.se

Regioselectivity and Isomer Control in Naphthalene Dicarbonitrile Synthesis

The control of regioselectivity is a paramount challenge in the synthesis of disubstituted naphthalenes. The substitution pattern is governed by the electronic and steric properties of the starting materials and the reaction conditions. In the case of naphthalene, electrophilic substitution typically occurs at the 1-position (α-position) due to the higher stability of the corresponding carbocation intermediate.

Achieving a 1,5-disubstitution pattern requires either a starting material that directs incoming substituents to these positions or a multi-step synthesis that allows for the sequential introduction of the functional groups. For instance, the synthesis of 1,5-disubstituted naphthalenes often starts from precursors like 1,5-dihydroxynaphthalene (B47172) or 1,5-diaminonaphthalene. rsc.org

The synthesis of this compound via the Sandmeyer reaction of 1,5-diaminonaphthalene is a prime example of a regioselective synthesis where the positions of the functional groups are predetermined by the starting material. The challenge then lies in the efficient conversion of the amino groups to nitriles without the formation of side products.

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

The industrial production of this compound is contingent on the development of safe, efficient, and cost-effective synthetic routes. The traditional batch synthesis involving the Sandmeyer reaction poses significant safety risks on a large scale. pharmablock.com

The adoption of flow chemistry for this process, as discussed in section 2.3.2, would be a critical step towards enabling industrial-scale production. sci-hub.se Continuous processing not only mitigates safety concerns but also allows for better process control, leading to higher yields and purity of the final product.

The industrial relevance of this compound stems from its potential as a building block for high-performance polymers, organic electronic materials, and pigments. The development of scalable synthetic methodologies is therefore crucial for unlocking the full potential of this versatile chemical compound.

Reactivity and Chemical Transformations of Naphthalene 1,5 Dicarbonitrile

Reactions of the Nitrile Groups

The nitrile groups are key sites for a variety of chemical transformations, allowing for their conversion into other valuable functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionalities of naphthalene-1,5-dicarbonitrile can be hydrolyzed to form naphthalene-1,5-dicarboxylic acid. This transformation is a fundamental reaction, often employed in the synthesis of polymers and other materials. wikipedia.org The hydrolysis can be carried out under acidic or basic conditions, although acidic hydrolysis is common. For instance, heating an aqueous solution of a dicyanonaphthalene, such as the 2,6-isomer, with a lower aliphatic acid catalyst like acetic acid at elevated temperatures (250-330°C) results in the formation of the corresponding naphthalenedicarboxylic acid. google.com Similarly, hydrolysis of 1,4-dicyanonaphthalene with sulfuric acid has been reported to yield naphthalene-1,4-dicarboxylic acid. rsc.org While direct hydrolysis data for the 1,5-isomer is less common in readily available literature, the principles are directly applicable. The reaction proceeds via the intermediate formation of an amide before complete conversion to the carboxylic acid.

Table 1: Representative Hydrolysis Conditions for Dicyanonaphthalenes

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Dicyanonaphthalene | Acetic acid, Water, 280°C | 2,6-Naphthalenedicarboxylic acid | google.com |

| 1,4-Dicyanonaphthalene | Sulfuric acid, Heat | Naphthalene-1,4-dicarboxylic acid | rsc.org |

Reduction to Amine or Imine Functionalities

The nitrile groups can be reduced to primary amine functionalities to produce 1,5-bis(aminomethyl)naphthalene. This transformation is crucial for the synthesis of various ligands, polymers, and pharmaceutical precursors. A common method for this reduction is catalytic hydrogenation. For example, the reduction of 1,5-dinitronaphthalene (B40199), a related compound, to 1,5-diaminonaphthalene is achieved using a Pd/C catalyst under hydrogen pressure at elevated temperatures (80–120°C). google.com Another effective method involves the use of chemical reducing agents like hydrazine (B178648) hydrate (B1144303) with a catalyst, which has been applied to the reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene. google.com These methods are indicative of the conditions that would be suitable for the reduction of the dinitrile.

Cycloaddition Reactions Involving Nitrile Moieties

The nitrile groups of this compound can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. chadsprep.com A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles. youtube.com The reaction of a dinitrile with an azide, such as sodium azide, often in the presence of a Lewis acid or a proton source, leads to the formation of a bis-tetrazole structure. For instance, 2,6-di(1H-tetrazol-5-yl)naphthalene has been synthesized and used as a linker in the construction of metal-organic frameworks (MOFs). acs.org This type of reaction transforms the linear nitrile functionalities into planar, five-membered aromatic rings, significantly altering the electronic and structural properties of the molecule.

Reactivity of the Naphthalene (B1677914) Core

The naphthalene ring itself is a site of chemical reactivity, which is profoundly influenced by the attached dicarbonitrile groups.

Electrophilic Aromatic Substitution Reactions on the Dicarbonitrile System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com However, the presence of two strongly electron-withdrawing cyano groups on the naphthalene ring significantly deactivates it towards electrophilic attack. These groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or halonium ions. masterorganicchemistry.comlibretexts.org Consequently, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and require harsh reaction conditions. The deactivating effect of electron-withdrawing groups is a well-established principle in organic chemistry. libretexts.org

Nucleophilic Addition and Substitution Reactions on the Dicarbonitrile Naphthalene Framework

In contrast to its deactivation towards electrophiles, the naphthalene core of this compound is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The electron-withdrawing nitrile groups effectively stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.orgnih.gov This stabilization facilitates the displacement of a suitable leaving group from the aromatic ring. While this compound itself does not have an inherent leaving group other than a hydride ion (which is generally poor), related substituted naphthalenes demonstrate this reactivity. For SNAr to occur, there must be a good leaving group (like a halide) present on the ring, and the electron-withdrawing groups must be positioned ortho or para to this leaving group to provide effective resonance stabilization. wikipedia.orgnih.gov

Table 2: Summary of Reactivity

| Reaction Type | Functional Group | Reactivity | Key Factors |

|---|---|---|---|

| Hydrolysis | Nitrile | Feasible | Acidic or basic conditions, heat |

| Reduction | Nitrile | Feasible | Catalytic hydrogenation or chemical reducing agents |

| Cycloaddition | Nitrile | Feasible | Reaction with 1,3-dipoles (e.g., azides) |

| Electrophilic Substitution | Naphthalene Core | Deactivated | Strong electron-withdrawing effect of nitrile groups |

| Nucleophilic Substitution | Naphthalene Core | Activated | Stabilization of Meisenheimer complex by nitrile groups |

Metalation and Lithiation Studies

The metalation of aromatic compounds, particularly lithiation, is a fundamental transformation in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The naphthalene core of this compound is susceptible to such reactions. The use of lithium in conjunction with a catalytic amount of an aromatic electron carrier, such as naphthalene itself or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), is a well-established method for preparing organolithium compounds under mild conditions. researchgate.net This process involves the formation of a radical anion, like lithium naphthalenide, which acts as the active lithiating agent. pitt.edu Kinetic studies have suggested the potential involvement of a highly active naphthalene dianion (dilithium naphthalene) as the electron carrier in these exchange processes. researchgate.net

While direct lithiation studies on this compound are not extensively documented in the reviewed literature, the reactivity of related naphthalene systems provides a strong basis for predicting its behavior. For instance, the direct ring lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) ('Proton Sponge') has been successfully achieved using tert-butyllithium (B1211817) (t-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), yielding 3- and 4-lithiated derivatives. rsc.org Furthermore, the engineering of naphthalene with cyano groups has been explored for applications like chemical prelithiation in lithium-ion batteries, indicating the compatibility of the nitrile moiety with lithiation conditions. nih.gov The nitrile groups are generally stable under these conditions, and the lithiation would be expected to occur on the aromatic ring, directed by the electronic properties of the substituents.

Formation of Coordination Complexes and Metal-Organic Frameworks

The two nitrile groups of this compound, positioned at opposite ends of the rigid aromatic scaffold, make it an excellent candidate for use as a ligand or linker in coordination chemistry.

This compound as a Ligand in Transition Metal Coordination Chemistry

This compound can function as a ligand, coordinating to transition metal centers primarily through the nitrogen atoms of its nitrile groups. Organometallic complexes featuring arene ligands are a significant class of compounds, and the principles governing them extend to polycyclic aromatic compounds like naphthalene. wikipedia.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The nitrile groups in this compound act as monodentate ligands, meaning each nitrogen atom can form a coordinate bond with a metal center. libretexts.org Given the linear and rigid nature of the molecule, it can act as a bridging ligand, connecting two separate metal centers, which is a foundational principle for constructing larger assemblies. The coordination of related naphthalene-based ligands, such as dicarboxylates and diamines, with various transition metals like Mn(II), Fe(III), Cr(III), and Zn(II) to form stable complexes is well-documented, supporting the viability of the dinitrile analogue in similar roles. acs.orgrsc.org

Design and Synthesis of this compound-Based Coordination Polymers

Coordination polymers, including the subclass of Metal-Organic Frameworks (MOFs), are materials formed from metal ions or clusters linked together by organic ligands. researchgate.net The rigid, ditopic nature of this compound makes it an ideal linear linker for the rational design and synthesis of such polymers. The synthesis of MOFs and coordination polymers frequently employs solvothermal or hydrothermal methods, where the components are heated in a solvent, leading to the self-assembly and crystallization of the extended framework. researchgate.netnih.gov

The geometry of the resulting framework is dictated by the coordination preference of the metal ion and the geometry of the organic linker. Using a linear linker like this compound with metal centers that have, for example, a square planar or octahedral coordination geometry can lead to the formation of 1D chains, 2D sheets, or 3D networks. Numerous MOFs have been successfully constructed using other 1,5-disubstituted naphthalene derivatives, such as naphthalene-1,5-diyldioxy-di-acetic acid and naphthalenedicarboxylates, demonstrating the suitability of this specific substitution pattern for building porous frameworks. researchgate.netrsc.org

Table 1: Examples of Naphthalene-Based Linkers in Coordination Polymers

| Linker Name | Metal Ion(s) | Resulting Framework Type | Reference |

| Naphthalene-1,5-diyldioxy-di-acetic acid | Mn(II), Cd(II), Pb(II) | 2D and 3D MOFs | rsc.org |

| Naphthalene dicarboxylate (NDC) | Pr(III), Sm(III), Dy(III), Er(III) | Lanthanide-MOFs | researchgate.net |

| 2,6-Naphthalenedicarboxylic acid | Gd(III), Eu(III) | 3D MOFs | nih.gov |

| Naphthalene-1,8-dicarboxylate | Zn(II) | 2D and 3D Coordination Polymers | rsc.org |

Investigation of Ligand-to-Metal Charge Transfer Phenomena

Coordination complexes of this compound are expected to exhibit interesting electronic properties, including charge transfer (CT) transitions. These transitions involve the movement of an electron between the molecular orbitals of the ligand and the metal. libretexts.org Two primary types of charge transfer are relevant:

Metal-to-Ligand Charge Transfer (MLCT): This occurs when an electron is excited from a metal-centered orbital to a ligand-centered orbital. MLCT is common for complexes with electron-rich metals in low oxidation states and ligands possessing low-lying empty π* orbitals, a key feature of the dinitrile system. libretexts.org Studies on (η6-naphthalene)Cr(CO)3 have confirmed that its lowest energy absorption is predominantly due to a metal-to-arene charge transfer transition. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-centered orbital to a metal-centered orbital. LMCT is favored in complexes with metals in high oxidation states and ligands with high-energy lone pairs, such as the nitrogen atoms of the nitrile groups. libretexts.org LMCT processes can be harnessed to generate reactive radical intermediates for applications in photocatalysis. nih.govrsc.org

These charge transfer phenomena are typically investigated using spectroscopic techniques like UV-visible absorption spectroscopy and resonance Raman spectroscopy. nih.gov The energy and intensity of CT bands provide valuable information about the electronic structure and bonding within the complex.

Polymerization and Oligomerization Studies

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. ugent.be The predictable structures and tunable porosity of COFs make them promising for applications in gas storage, separation, and catalysis. researchgate.net

This compound is an ideal precursor for the synthesis of a specific type of COF known as a Covalent Triazine Framework (CTF). The synthesis typically involves the ionothermal trimerization of the nitrile functional groups to form highly stable 1,3,5-triazine (B166579) rings, which serve as the covalent linkages. This reaction is often catalyzed by molten salts, such as zinc chloride (ZnCl₂), at high temperatures. researchgate.net

The rigid and planar geometry of the this compound monomer would direct the formation of a 2D layered structure, where the naphthalene units are connected by triazine rings, resulting in a material with high thermal stability and permanent porosity. The use of related naphthalene-based monomers, such as 1,5-diaminonaphthalene and naphthalene-based dicarbaldehydes, has led to the successful synthesis of highly crystalline and functional imine-linked COFs, highlighting the utility of the naphthalene scaffold in COF chemistry. rsc.orgnih.gov

Application in Polyimide and Related Polymer Synthesis

This compound serves as a crucial building block in the synthesis of high-performance polymers, particularly polyimides and polyamides. Its rigid, aromatic naphthalene core is desirable for creating materials with high thermal stability and mechanical strength. However, this compound is not typically polymerized directly. Instead, it functions as a key intermediate that is chemically modified into reactive monomers, such as dicarboxylic acids or diamines, which are then subjected to polycondensation reactions.

The most prevalent application involves the conversion of the nitrile groups (-C≡N) into more reactive functionalities. Through alkaline hydrolysis, the dinitrile can be transformed into the corresponding naphthalene-1,5-dicarboxylic acid. orientjchem.orgresearchgate.net This diacid monomer is a versatile precursor for various polymer types. For instance, in a process known as the Yamazaki polycondensation, this diacid can be directly reacted with aromatic diamines using triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents to yield aromatic polyamides. researchgate.netresearchgate.net These naphthalene-based polyamides often exhibit excellent thermal stability and good solubility in polar aprotic solvents. researchgate.net

For the synthesis of polyimides, the naphthalene-1,5-dicarboxylic acid derived from the dinitrile is typically converted into naphthalene-1,5-dianhydride through a dehydration process. This dianhydride monomer is then reacted with various aromatic diamines. This reaction proceeds via a well-established two-step method, which first forms a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. nih.govtandfonline.com The incorporation of the naphthalene moiety into the polyimide backbone, facilitated by the initial use of this compound, has been shown to enhance the thermal stability, mechanical properties, and even the gas barrier properties of the resulting polymer films. nih.govmdpi.com

Beyond hydrolysis, the nitrile groups could theoretically participate in other polymerization reactions. The Ritter reaction, for example, allows for the formation of N-alkyl amides from nitriles and a carbocation source (like an alcohol). nrochemistry.commissouri.edu In principle, a poly-Ritter reaction between this compound and a diol could produce a polyamide. Another potential route is the polycyclotrimerization of the dinitrile, which would form a highly cross-linked covalent triazine framework (CTF), a class of porous polymers with applications in gas storage and catalysis. researchgate.net However, these direct polymerization routes for this compound are less commonly documented in the literature compared to its use as a precursor for diacid-based monomers.

The table below summarizes polymers synthesized using naphthalene-based monomers derived from dinitrile precursors.

| Polymer Type | Naphthalene-Based Monomer | Co-monomer(s) | Key Properties of Resulting Polymer |

| Aromatic Polyamide | 4,4'-(2,6-naphthylenedioxy)dibenzoic acid (from dinitrile) | Various aromatic diamines | High inherent viscosities (1.30–2.19 dL/g), good solubility, noncrystalline. researchgate.net |

| Poly(amide-imide) | 1,5-Bis(4-trimellitimido)naphthalene (from 1,5-naphthalenediamine) | Various aromatic diamines | High thermal stability, inherent viscosities of 0.55–1.39 dL/g. researchgate.net |

| Polyimide | Naphthalene-containing diamine | Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (B41483) (ODA) | Improved thermal stability (Td5% up to 569 °C), high glass transition temperature (381 °C), good mechanical properties. mdpi.com |

| High-Barrier Polyimide | Diamine with naphthalene and amide groups | Pyromellitic dianhydride (PMDA) | Outstanding thermal stability and mechanical properties, superior gas barrier performance. nih.gov |

Mechanistic Insights into Polymer Formation

The formation of polymers using this compound as a starting material predominantly involves a multi-step process. The mechanism can be understood by first examining the conversion of the dinitrile to a polymerizable monomer, followed by the mechanism of the polymerization reaction itself.

Mechanism of Monomer Synthesis from this compound

The most common pathway to activate this compound for polycondensation is through the hydrolysis of its nitrile groups. This is typically achieved via alkaline hydrolysis.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbon atom of the nitrile group (-C≡N).

Intermediate Formation: This attack breaks the carbon-nitrogen triple bond, forming a resonance-stabilized intermediate.

Proton Transfer & Tautomerization: A series of proton transfers, typically involving water molecules from the solvent, leads to the formation of an amide intermediate (naphthalene-1,5-dicarboxamide).

Second Hydrolysis: The amide is then further hydrolyzed under the basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide.

Carboxylate Formation: The tetrahedral intermediate collapses, eliminating the amide anion (⁻NH₂) which is subsequently protonated to ammonia (B1221849) (NH₃). This results in the formation of a carboxylate salt (naphthalene-1,5-dicarboxylate).

Acidification: In the final step of the workup, the addition of a strong acid (like HCl) protonates the carboxylate anions to yield the final naphthalene-1,5-dicarboxylic acid monomer. orientjchem.orgresearchgate.net

For polyimide synthesis, this dicarboxylic acid is then converted to the corresponding dianhydride by heating, which causes an intramolecular dehydration (cyclodehydration) reaction.

Mechanisms of Polymerization

Once the reactive monomers (dicarboxylic acid or dianhydride) are synthesized, they are polymerized through well-established step-growth polycondensation mechanisms.

Polyimide Formation (Two-Step Method): The synthesis of polyimides from a naphthalene-based dianhydride and an aromatic diamine typically follows a two-step mechanism. tandfonline.com

Poly(amic acid) Formation: The first step is the polyaddition reaction between the electron-deficient carbonyl carbons of the dianhydride and the electron-rich amino groups of the diamine. This reaction is carried out in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature. The nucleophilic attack of the amine on the anhydride (B1165640) ring results in its opening, forming an amide linkage and a carboxylic acid group on the same repeating unit. This produces a high molecular weight, soluble, and processable poly(amic acid) precursor.

Imidization (Cyclodehydration): The second step involves the conversion of the poly(amic acid) to the final polyimide. This is achieved by either thermal treatment (heating up to 400 °C) or by using chemical dehydrating agents. nih.gov The carboxylic acid and amide groups within each repeat unit undergo an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring. This process results in the final, highly stable, and often insoluble polyimide.

Potential Direct Polymerization Mechanisms:

Ritter Reaction: In a hypothetical poly-Ritter reaction, a diol would first be protonated by a strong acid to form a dicarbocation. The lone pair on the nitrogen of each nitrile group in this compound would then attack a carbocation, forming a dinitrilium ion intermediate. Subsequent nucleophilic attack by water and hydrolysis would yield the corresponding polyamide. nrochemistry.comyoutube.com

Polycyclotrimerization: This mechanism proceeds via the acid-catalyzed cyclization of three nitrile groups to form a highly stable, aromatic 1,3,5-triazine ring. researchgate.net This process would create a highly cross-linked network polymer, known as a covalent triazine framework, directly from the dinitrile monomer.

Advanced Characterization and Spectroscopic Analysis of Naphthalene 1,5 Dicarbonitrile

Structural Elucidation Techniques

The definitive structure of Naphthalene-1,5-dicarbonitrile is established through a combination of advanced spectroscopic techniques. High-resolution NMR spectroscopy provides detailed information about the hydrogen and carbon framework, while vibrational spectroscopy probes the characteristic frequencies of its functional groups.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Due to the symmetrical nature of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is less than the total number of hydrogen and carbon atoms. The naphthalene (B1677914) core consists of six protons and ten carbons, but symmetry results in only three distinct proton signals and four distinct carbon signals, in addition to the signal for the nitrile carbon.

The electron-withdrawing nature of the two nitrile groups significantly influences the chemical shifts of the aromatic protons and carbons, causing them to be deshielded and appear at a lower field (higher ppm values) compared to unsubstituted naphthalene. The protons closest to the nitrile groups are expected to experience the most significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2/H-6 | Data not available | - |

| H-3/H-7 | Data not available | - |

| H-4/H-8 | Data not available | - |

| C-1/C-5 | - | Data not available |

| C-2/C-6 | - | Data not available |

| C-3/C-7 | - | Data not available |

| C-4/C-8 | - | Data not available |

| C-4a/C-8a | - | Data not available |

| C-9/C-10 | - | Data not available |

| C≡N | - | ~117-120 |

Note: Specific experimental data for the chemical shifts of this compound are not publicly available. The values for the nitrile carbon are based on typical ranges for aromatic nitriles.

While specific 2D NMR data for this compound is not available in the surveyed literature, the application of these techniques would be standard for a complete structural confirmation.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the naphthalene rings, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning the quaternary carbons and confirming the position of the nitrile groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space interactions between protons, which can help to confirm the spatial arrangement of the molecule.

¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen environment of the nitrile groups. For aromatic nitriles, the ¹⁵N chemical shifts typically appear in a characteristic region. Although experimental ¹⁵N NMR data for this compound is not readily found, the chemical shift would be sensitive to the electronic effects of the naphthalene ring system. The expected chemical shift would provide confirmation of the nitrile functional groups.

FTIR and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly useful for identifying specific functional groups.

The most prominent feature in the vibrational spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N).

In FTIR spectroscopy , the nitrile group in aromatic compounds typically exhibits a sharp and intense absorption band in the region of 2220-2240 cm⁻¹ spectroscopyonline.com. This strong intensity is due to the significant change in dipole moment during the C≡N stretching vibration spectroscopyonline.com.

In Raman spectroscopy , the nitrile stretch is also readily observed. The symmetric nature of this compound would result in a strong and polarized Raman band for the in-phase stretching of the two nitrile groups.

The exact position of the nitrile stretching frequency is influenced by the electronic effects of the naphthalene ring. Conjugation with the aromatic system can slightly lower the frequency compared to aliphatic nitriles spectroscopyonline.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | FTIR | 2220 - 2240 | Strong, Sharp |

| C≡N Stretch | Raman | 2220 - 2240 | Strong |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | FTIR/Raman | 1400 - 1600 | Medium to Strong |

Note: The expected frequency ranges are based on general values for aromatic nitriles and naphthalene derivatives, as specific experimental spectra for this compound are not widely available.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The molecular formula for this compound is C₁₂H₆N₂. nih.gov Based on this formula, the calculated monoisotopic mass can be determined with high precision. This exact mass is a fundamental property used to confirm the identity of the compound in complex samples.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₆N₂ | nih.gov |

| Molecular Weight | 178.19 g/mol | nih.govnih.gov |

| Exact Monoisotopic Mass | 178.05310 Da | nih.govnih.gov |

Analysis of the fragmentation patterns provides valuable information about the molecule's structure and stability.

Electron Ionization Mass Spectrometry (EI-MS): Under typical EI-MS conditions (70 eV), aromatic compounds like naphthalene derivatives exhibit a prominent molecular ion (M⁺•) peak due to the stability of the aromatic system. libretexts.org For this compound, the molecular ion peak would appear at an m/z of 178. Fragmentation would likely proceed through the loss of neutral molecules or radicals. A common fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 Da), which would result in a fragment ion at m/z 151. The mass spectrum for the isomeric 2,3-dicyanonaphthalene shows a top peak at m/z 178 and a second highest peak at m/z 151, supporting this predicted fragmentation behavior. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography. It is particularly useful for polar molecules but can also ionize less polar compounds. For this compound, ionization in positive mode would likely form the protonated molecule [M+H]⁺ at m/z 179. Tandem mass spectrometry (MS/MS) of this precursor ion would be used to induce fragmentation, which could involve the loss of HCN to yield a product ion at m/z 152. ESI-MS is a powerful tool for identifying and quantifying the compound in complex mixtures. ekb.eg

Hyphenated chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound, especially for assessing purity and analyzing trace amounts in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like naphthalene derivatives. nih.govresearchgate.net The technique allows for the efficient separation of this compound from its various isomers (e.g., 1,4-, 2,3-, or 2,6-dicyanonaphthalene), which often have very similar properties. copernicus.org The distinct retention time of the 1,5-isomer combined with its characteristic mass spectrum provides definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using reversed-phase columns, is a versatile method for analyzing naphthalene derivatives. researchgate.net This technique is highly sensitive and can separate isomers that may be difficult to resolve by GC. nih.gov Coupling LC with ESI-MS/MS allows for selective and sensitive detection, making it an ideal method for trace analysis in environmental or biological samples.

Solid-State Characterization

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov A single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. This information reveals how the planar naphthalene rings and linear nitrile groups pack in the crystal lattice, influenced by non-covalent interactions such as π-π stacking.

While the specific crystal structure of this compound is not widely reported in publicly available databases, studies on closely related 1,5-disubstituted naphthalene derivatives have been performed. For example, a ligand synthesized from 1,5-diaminonaphthalene was characterized by single-crystal XRD, revealing a monoclinic system with a P2₁/c space group, which provides insight into the geometry imposed by the 1,5-substitution pattern. mdpi.com An XRD study of this compound would yield the following key parameters:

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Molecular Packing | The arrangement of molecules within the unit cell, including intermolecular distances. |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A comprehensive search for single-crystal X-ray diffraction data of this compound did not yield any specific crystallographic information. While studies on related naphthalene derivatives, such as N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), have been published with detailed crystal structures, the specific data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not available in open-access scientific literature. This information is crucial for the unambiguous determination of its three-dimensional molecular structure and intermolecular packing in the solid state.

Powder X-ray Diffraction for Crystalline Phase Analysis

Similarly, no powder X-ray diffraction (PXRD) patterns specifically for this compound could be located. PXRD is a fundamental technique for confirming the crystalline phase and purity of a bulk sample. Without a reference pattern, researchers are unable to perform routine phase identification or quantitative analysis on synthesized batches of this compound.

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphology Studies

There is no available research detailing the use of electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to study the morphology of this compound. These methods provide direct visualization of the crystal habit, size distribution, and surface features of a material, which are important for understanding its physical properties and processing behavior.

Electronic and Photophysical Characterization

The electronic and photophysical properties of this compound are not well-documented in the accessible literature, hindering a full understanding of its potential in optical or electronic applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption spectra for this compound, including key data points such as the wavelengths of maximum absorbance (λmax) and corresponding molar extinction coefficients (ε), are not reported. While data for the parent naphthalene molecule and other derivatives like 1,5-naphthalene disulfonate are known, this information cannot be directly extrapolated to the dicarbonitrile derivative due to the significant electronic influence of the nitrile functional groups.

Fluorescence and Luminescence Spectroscopy

No fluorescence or general luminescence emission spectra for this compound have been published. The photoluminescent behavior of a compound is highly specific to its electronic structure, and without this data, its emissive properties and potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes remain unknown.

Quantum Yield Determination

Crucially, the fluorescence quantum yield (ΦF) of this compound has not been reported. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. Its absence from the scientific record makes it impossible to assess the compound's potential as an efficient light-emitting material.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Excimer and Exciplex Formation Studies

Naphthalene derivatives are well-known for their ability to form excimers and exciplexes, which are excited-state dimeric species that exhibit distinct photophysical properties compared to their monomeric counterparts. An excimer is an excited-state dimer formed between an excited molecule and an identical ground-state molecule, while an exciplex is a similar complex formed between two different types of molecules. The formation of these species is typically characterized by the appearance of a broad, structureless, and red-shifted emission band in the fluorescence spectrum. researchgate.net

While specific studies on the excimer and exciplex formation of this compound are not extensively detailed in the available literature, the behavior of related naphthalene-containing molecules provides significant insight. For instance, synthetic molecules containing two naphthyl groups have been shown to form excimers, which manifest as a long-wavelength emission band around 400 nm. researchgate.net The formation can be either dynamic, occurring upon diffusional collision of an excited monomer and a ground-state monomer, or static, arising from the excitation of pre-formed ground-state dimers often stabilized by π-π stacking interactions. researchgate.net

Studies on a polyurethane based on 1,5-naphthalene diisocyanate have demonstrated the formation of intramolecular excimers in dilute solutions. dtic.mil This excimer formation was found to be significantly enhanced in poor solvents, where intramolecular contact between the naphthyl groups is more favorable. dtic.mil Similarly, 1,8-naphthalimides can exhibit aggregation-induced emission that is attributed to the formation of intermolecular excimers or intramolecular exciplexes. researchgate.net Furthermore, the formation of a naphthalene-biphenyl exciplex has been observed, demonstrating the capacity of the naphthalene core to form excited-state complexes with other aromatic systems. westmont.edu The stoichiometry of this particular exciplex was determined to be 1:1. westmont.edu

Given the planar aromatic structure of this compound, it is plausible that it would exhibit concentration-dependent excimer formation in solution, characterized by a red-shifted emission band relative to its monomer fluorescence. The electron-withdrawing nature of the two nitrile groups would influence the electronic properties of the excited state and, consequently, the energetics and kinetics of excimer or exciplex formation.

Electrochemical Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques used to investigate the redox behavior of molecules. These methods provide information about the potentials at which a molecule is oxidized or reduced and offer insights into the stability and kinetics of the resulting charged species.

DPV, a technique with higher sensitivity than CV, can be used to more accurately determine redox potentials and resolve overlapping electrochemical events. In the analysis of a naphthalene diimide derivative designed for DNA binding, DPV was used to identify a new reduction peak upon interaction with DNA, enabling quantitative analysis. nih.gov This highlights the sensitivity of the technique to changes in the molecular environment of the redox-active core.

The redox potentials of this compound are key parameters that define its electron-accepting strength. The presence of two cyano groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the uptake of electrons. This is exemplified by the closely related isomer, Naphthalene-1,4-dicarbonitrile, which has a high oxidation potential of >2.0 V vs. SCE, underscoring its electron-deficient character.

Electrochemical studies on various core-substituted naphthalene diimides (NDIs) provide a useful reference for the expected redox potentials. These compounds consistently show two reversible one-electron reduction waves corresponding to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻). nih.gov The exact potentials are modulated by the substituents on the naphthalene core and the imide nitrogen atoms.

The table below presents the redox potentials for related naphthalene compounds, which can be used to estimate the expected values for this compound. The potentials are typically referenced against a standard electrode like Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

| Compound/Class | First Reduction Potential (E¹red) | Second Reduction Potential (E²red) | Oxidation Potential (Eox) | Solvent/Electrolyte | Reference |

| Naphthalene Diimide (NDI) Derivatives | -0.4 to -1.0 V | -0.8 to -1.4 V | >1.0 V | CH₂Cl₂ | nih.gov |

| Naphthalimide | ~ -1.67 V vs. Fc/Fc⁺ | --- | --- | CH₂Cl₂ / TBAPF₆ | researchgate.net |

| Naphthalene-1,4-dicarbonitrile | --- | --- | >2.0 V vs. SCE | --- |

This table is interactive and contains representative data from related compounds to illustrate the expected electrochemical behavior.

The electron transfer characteristics of this compound are expected to be favorable, with rapid kinetics for the acceptance of electrons, a feature observed in many NDI systems. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental electronic properties that govern the optoelectronic behavior of a molecule. The HOMO level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential). These energy levels can be estimated from electrochemical data.

The onset potentials of the oxidation and reduction waves in a cyclic voltammogram can be used to calculate the HOMO and LUMO energies, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assigned a standard energy level (e.g., -4.8 eV or -5.1 eV relative to vacuum).

For this compound, the strong electron-withdrawing nature of the nitrile groups is expected to significantly lower both the HOMO and LUMO energy levels compared to the parent naphthalene molecule. Computational studies on naphthalene using Density Functional Theory (DFT) have calculated a HOMO-LUMO gap of approximately 4.75 eV. samipubco.comnih.gov Substitution with cyano groups will decrease this gap primarily by stabilizing the LUMO.

The following table shows calculated or electrochemically estimated HOMO and LUMO levels for naphthalene and related structures.

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

| Naphthalene | -6.13 | -1.38 | DFT/aug-cc-pVQZ | samipubco.com |

| Naphthalene | -5.46 | -0.99 | DFT/B3LYP/6-31G(d) | nih.govresearchgate.net |

| Phenothiazine-Naphthalene Diimide Dyad | -5.14 | -2.26 | DFT | researchgate.net |

This interactive table provides reference values for the parent naphthalene molecule and a related complex system.

The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic absorption and emission properties as well as its chemical reactivity and kinetic stability. worldwidejournals.com A smaller energy gap generally corresponds to easier electronic excitation and higher chemical reactivity. worldwidejournals.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. Given that the electrochemical reduction of this compound is expected to proceed via a stable radical anion intermediate (a species with one unpaired electron), EPR spectroscopy is an indispensable tool for its characterization.

When the this compound radical anion is generated, either through chemical or electrochemical reduction, it can be studied by EPR. The resulting spectrum provides two key pieces of information: the g-value and the hyperfine coupling constants. The g-value is characteristic of the electronic environment of the unpaired electron, while the hyperfine structure arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). ljmu.ac.uk

While EPR spectra for the this compound radical are not directly reported in the provided search results, studies on related radicals offer excellent insight. The EPR spectrum of the naphthalene cation radical has been studied, though its complex hyperfine structure often requires simulation for accurate interpretation. In another relevant study, the radical anion of a naphthalenediimide derivative was found to be stable for several days and exhibited a characteristic intense EPR signal with a g-value of approximately 2.0452. researchgate.net

The EPR spectrum of the this compound radical anion would be expected to show hyperfine coupling to the six protons on the naphthalene ring and the two ¹⁴N nuclei of the nitrile groups. The magnitude of these coupling constants would reflect the distribution of the unpaired electron's spin density across the molecule, which can be correlated with the calculated spin densities from DFT calculations. The analysis of these hyperfine patterns is crucial for the unambiguous identification of the radical species. ljmu.ac.uk

Theoretical and Computational Studies of Naphthalene 1,5 Dicarbonitrile

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are essential for studying larger systems or processes that occur over longer timescales than can be addressed by quantum methods.

While the naphthalene (B1677914) core is rigid, the C-CN bonds possess rotational and vibrational freedom. MD simulations can be used to explore the conformational landscape of Naphthalene-1,5-dicarbonitrile. By simulating the molecule's motion at different temperatures, researchers can understand the flexibility of the nitrile groups and identify any preferred orientations. Although the planarity of the core limits large-scale conformational changes, these simulations are critical for understanding the subtle dynamics that influence crystal packing and intermolecular interactions. MD simulations on nitrile-containing polymers have been used to assess properties like the radius of gyration and molecular chain mobility, demonstrating the utility of this technique for understanding flexibility. nih.gov

The arrangement of molecules in the solid state is governed by intermolecular forces. For this compound, these interactions would include π-π stacking between the aromatic cores and dipole-dipole interactions involving the polar nitrile groups. researchgate.net

MD simulations can predict how multiple this compound molecules might aggregate and self-assemble. By placing many molecules in a simulation box, it is possible to observe the spontaneous formation of ordered structures, such as stacks or layers, which are precursors to crystal formation. These simulations provide insight into the dominant forces driving self-assembly. For example, studies on other naphthalene derivatives have shown that π-π stacking interactions are a key driving force for the self-assembly process. uoc.gr The strong dipole moment of the nitrile group suggests that electrostatic interactions will also play a crucial role in directing the molecular packing of this compound, likely favoring antiparallel arrangements to minimize electrostatic repulsion. researchgate.net

Prediction of Spectroscopic Properties

Computational spectroscopy is an essential subfield of computational chemistry that predicts the spectral properties of molecules. researchgate.net By simulating the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that aid in the interpretation of experimental data and provide a deeper understanding of molecular structure and bonding.

Density Functional Theory (DFT) has become a standard method for the reliable prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. researchgate.netruc.dk The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. ruc.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. imist.ma Calculations for a molecule like this compound would involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

Due to the symmetry of this compound (C₂h point group), a specific pattern of signals is expected. The naphthalene core has three chemically non-equivalent protons and three non-equivalent carbons, in addition to the carbon atoms of the nitrile groups. Computational models can predict the precise chemical shifts for each of these unique positions. The electron-withdrawing nature of the two cyano (-CN) groups is expected to significantly deshield the nearby protons and carbons, leading to higher chemical shifts (downfield) for the aromatic protons and carbons, particularly at the positions ortho and peri to the nitrile substitution.

Illustrative Predicted NMR Chemical Shifts for this compound Disclaimer: The following table is an illustrative example based on typical DFT calculation results for similar aromatic nitriles. Specific experimental or published computational data for this compound is not readily available.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2, H-6 | ~7.8 - 8.0 |

| H-3, H-7 | ~7.5 - 7.7 | |

| H-4, H-8 | ~8.1 - 8.3 | |

| ¹³C | C-1, C-5 | ~110 - 112 |

| C-2, C-6 / C-3, C-7 / C-4, C-8 | ~125 - 135 | |

| C-9, C-10 | ~130 - 138 | |

| CN | ~117 - 119 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the second derivatives of the energy with respect to the Cartesian nuclear coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net For this compound, the calculated IR spectrum would be dominated by several key vibrational modes. A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ region. Other significant bands would include C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching vibrations within the naphthalene core (in the 1400-1600 cm⁻¹ range), and various C-H in-plane and out-of-plane bending modes. A computational study on the analogous compound 1,5-dinitronaphthalene (B40199) using the B3LYP/6-311++G(d,p) level of theory successfully simulated its infrared spectrum, providing a strong precedent for the expected accuracy for the dicarbonitrile derivative. researchgate.net

Illustrative Predicted Key IR Frequencies for this compound Disclaimer: This table presents illustrative data based on DFT calculations of analogous 1,5-disubstituted naphthalene compounds. researchgate.net It serves to demonstrate the type of information obtained from such calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2235 - 2225 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Weak to Medium |

| C-H Out-of-plane Bend | 900 - 700 | Strong |

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for fluorescence).

Absorption Spectrum (UV-Vis): TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (a measure of transition probability) for the principal electronic transitions. For naphthalene derivatives, the absorption spectrum typically arises from π → π* transitions within the aromatic system. The presence of nitrile groups, which can extend the π-conjugation, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. Calculations would identify the specific molecular orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.

Emission Spectrum (Fluorescence): To predict the fluorescence spectrum, the geometry of the molecule is first optimized in its lowest singlet excited state (S₁). A TD-DFT calculation is then performed on this optimized excited-state geometry to determine the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. The nitrile groups may influence the fluorescence properties, potentially affecting the quantum yield and lifetime of the excited state.

Illustrative Predicted Electronic Transition Data for this compound Disclaimer: The following data are illustrative and represent typical outcomes of TD-DFT calculations for cyano-substituted aromatic compounds.

| Spectrum | Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| Absorption (UV-Vis) | S₀ → S₁ | ~320 - 340 | ~0.1 - 0.3 | HOMO → LUMO |

| S₀ → S₂ | ~290 - 310 | ~0.5 - 0.8 | HOMO-1 → LUMO | |

| Emission (Fluorescence) | S₁ → S₀ | ~350 - 380 | - | LUMO → HOMO |

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are not widely published, computational modeling serves as a powerful predictive tool for this purpose. DFT calculations can be employed to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, the hydrolysis of the nitrile groups to form carboxylic acids or amides, or the reduction of the nitrile groups, could be modeled. Computational chemists would locate the transition state structure for each step of the proposed mechanism and calculate the activation energy barrier. This information is critical for determining the reaction kinetics and predicting the most favorable reaction pathway. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product. Such studies provide a molecular-level understanding of bond-breaking and bond-forming events that is inaccessible through experimental means alone.

Charge Transfer and Electron Density Distribution Analysis

The electronic properties of this compound are heavily influenced by its two strongly electron-withdrawing nitrile groups. Computational methods can precisely map the distribution of electron density and analyze intramolecular charge transfer characteristics.

Electron Density and Electrostatic Potential: Calculations of the molecular electrostatic potential (MEP) surface visually represent the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the nitrogen atoms of the cyano groups, due to their high electronegativity and lone pairs of electrons. Conversely, the naphthalene ring, particularly the hydrogen atoms and the carbon atoms adjacent to the nitrile groups, would exhibit positive potential (electron-poor). This charge polarization is fundamental to understanding its intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure. researchgate.net For this compound, this analysis would quantify the delocalization of electron density from the naphthalene π-system into the π* orbitals of the cyano groups. This π-conjugation contributes to the stability of the molecule. NBO calculations also provide atomic charges, confirming the electron-withdrawing effect of the nitrile substituents, which results in a net positive charge on the aromatic ring compared to unsubstituted naphthalene. A study of 1,5-diamino-naphthalene, a D-π-D system, highlights how substituents in the 1,5-positions effectively modify the electronic distribution of the aromatic system, a principle that applies conversely to the electron-withdrawing groups in this compound. mdpi.com

Applications of Naphthalene 1,5 Dicarbonitrile in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics

The electronic characteristics of dicyanonaphthalene systems make them promising candidates for applications in organic electronics. nih.gov The presence of strongly electron-withdrawing cyano groups on the naphthalene (B1677914) core significantly influences the electronic structure, leading to properties desirable for various electronic and optoelectronic devices.

Components in Organic Semiconductors

Naphthalene-1,5-dicarbonitrile possesses properties that suggest its potential as a component in organic semiconductors. Organic semiconductors are the active materials in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge transport characteristics of the organic material.